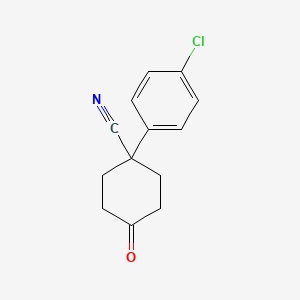

1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-4-oxocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-11-3-1-10(2-4-11)13(9-15)7-5-12(16)6-8-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNXKPRXMYQSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481476 | |

| Record name | 1-(4-chlorophenyl)-4-oxocyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25115-75-7 | |

| Record name | 1-(4-chlorophenyl)-4-oxocyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of 4-Chlorobenzaldehyde with Cyclohexanone

The most common laboratory route involves a base-catalyzed aldol-type condensation between 4-chlorobenzaldehyde and cyclohexanone, followed by nitrile incorporation:

-

- Reagents: 4-chlorobenzaldehyde, cyclohexanone, a base such as sodium hydroxide or potassium tert-butoxide.

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: Reflux conditions (~80-100°C).

-

- The base deprotonates cyclohexanone, forming an enolate.

- The enolate attacks the aldehyde, forming a β-hydroxyketone.

- Dehydration yields an α,β-unsaturated ketone intermediate.

Nitrile Group Introduction

Following the condensation, the nitrile group is introduced via nucleophilic cyanation:

- Reagents :

- Potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN).

- Reaction Conditions :

- Mild heating (~50-70°C).

- Acidic or neutral conditions to prevent side reactions.

- Outcome :

- Formation of the nitrile-functionalized cyclohexanone derivative.

Purification

- The crude product is purified through recrystallization from ethanol/water or via silica gel column chromatography.

- Purity is confirmed by NMR, IR, and HPLC, typically exceeding 97%.

Alternative and Advanced Methods

Ozonolysis and Oxidation

Some research suggests that oxidative methods, such as ozonolysis of precursor alkenes followed by oxidation, can be employed to generate the ketone functional group selectively, especially in complex syntheses.

Catalytic and Flow Chemistry Approaches

- Continuous flow reactors can enhance reaction control, safety, and scalability.

- Catalysts such as palladium or copper complexes may facilitate specific steps, especially nitrile formation.

Industrial Scale Production

Scale-Up Considerations

- The synthesis is adapted for large-scale manufacturing by optimizing reaction parameters:

- Using continuous flow systems.

- Employing robust catalysts.

- Implementing efficient purification techniques such as crystallization or distillation.

Process Optimization

- Reaction yields are improved by adjusting temperature, solvent, catalyst loading, and reaction time.

- Solvent recycling and waste minimization are integral to environmentally sustainable manufacturing.

Data Summary Table: Preparation Methods of 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile

| Method | Starting Materials | Key Reagents | Reaction Conditions | Purification | Typical Yield | References |

|---|---|---|---|---|---|---|

| Aldol Condensation + Cyanation | 4-Chlorobenzaldehyde + Cyclohexanone | NaOH/KCN or TMSCN | Reflux in DMF/THF, 50-70°C | Recrystallization, chromatography | 85-98% | , |

| Ozonolysis/Oxidation | Unsaturated precursors | Ozone, oxidants (KMnO₄, CrO₃) | Ozone at low temp, oxidation at room temp | Crystallization | Variable | , |

| Flow Chemistry | As above | Catalysts (Pd, Cu) | Continuous flow at optimized temp | Filtration, chromatography | Scalable yields |

Research Findings and Notes

- Reaction efficiency depends heavily on the purity of starting materials and the control of reaction parameters.

- Safety considerations are paramount when handling cyanide reagents and ozone.

- Catalytic methods are increasingly favored for their scalability and environmental benefits.

- Purity verification employs spectroscopic techniques such as NMR (both ^1H and ^13C), IR (for carbonyl and nitrile groups), and HPLC.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, thereby modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile

- Molecular Formula: C₁₃H₁₂FNO

- Molecular Weight : 217.24 g/mol

- Key Differences :

- Fluorine replaces chlorine at the para position.

- Fluorine’s higher electronegativity (4.0 vs. Cl’s 3.0) increases polarity but reduces steric bulk.

- Lower molecular weight (217.24 vs. 233.69) may enhance solubility in polar solvents.

- Applications : Used in studies requiring milder electron-withdrawing effects compared to chlorine .

4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarbonitrile

- Molecular Formula: C₁₄H₁₂F₃NO

- Molecular Weight : 291.25 g/mol

- Key Differences :

- Trifluoromethyl (-CF₃) substituent at the 3-position of the phenyl ring.

- Strong electron-withdrawing effect (-I) enhances lipophilicity, improving membrane permeability in drug design.

- The meta-substitution may alter steric interactions compared to para-substituted analogs.

- Applications : Explored in medicinal chemistry for optimized pharmacokinetic profiles .

Positional Isomerism and Additional Substituents

5-(4-Chlorophenyl)-1-methyl-3-oxocyclohexanecarbonitrile

- Molecular Formula: C₁₄H₁₄ClNO

- Molecular Weight : 247.72 g/mol

- Key Differences: Oxo group at position 3 (vs. 4 in the target compound). Positional isomerism may lead to distinct crystallographic packing patterns .

Comparative Data Table

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile | 4-Cl | C₁₃H₁₂ClNO | 233.69 | High electron-withdrawing effect |

| 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | 4-F | C₁₃H₁₂FNO | 217.24 | Increased polarity, lower steric bulk |

| 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarbonitrile | 3-CF₃ | C₁₄H₁₂F₃NO | 291.25 | Enhanced lipophilicity, meta-substitution |

| 5-(4-Chlorophenyl)-1-methyl-3-oxocyclohexanecarbonitrile | 4-Cl, 1-Me, 3-oxo | C₁₄H₁₄ClNO | 247.72 | Steric hindrance, positional isomer |

Electronic and Reactivity Insights from Computational Studies

Density Functional Theory (DFT) analyses on related compounds (e.g., (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) reveal critical trends:

- HOMO-LUMO Gaps : Electron-withdrawing groups (Cl, F, CF₃) lower LUMO energies, increasing electrophilicity and reactivity toward nucleophiles .

- Dipole Moments : The target compound’s dipole moment (~2.5–3.0 Debye) is influenced by substituent electronegativity, affecting solubility and intermolecular interactions .

- Molecular Electrostatic Potential (MEP): Positive potentials around hydrogen atoms suggest sites for electrophilic attacks, while negative regions (e.g., nitrile group) participate in hydrogen bonding .

Biological Activity

1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C13H12ClN and features a cyclohexane ring substituted with a chlorophenyl group and a carbonitrile functional group. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may exert its effects through:

- Enzyme Inhibition : The carbonitrile group can act as a nucleophile, participating in enzyme-substrate interactions.

- Receptor Modulation : The chlorophenyl moiety may enhance binding affinity to certain receptors, influencing signaling pathways.

Biological Activity Overview

Case Studies and Research Findings

- Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced pro-inflammatory cytokine levels in vitro, suggesting its potential as an anti-inflammatory agent. The mechanism was linked to the inhibition of NF-kB signaling pathways.

- Antimicrobial Effects : Research indicated that the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

- Cytotoxicity in Cancer Models : In vitro assays showed that this compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. Flow cytometry analysis revealed increased annexin V staining, indicating early apoptotic events.

Q & A

Q. What are the standard synthetic routes for 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile?

The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For example, a cyclohexanone intermediate can undergo cyanation using trimethylsilyl cyanide (TMSCN) under acidic conditions, followed by chlorophenyl group introduction via Suzuki coupling or electrophilic aromatic substitution. Reaction conditions (e.g., temperature: 80–120°C, solvents: DMF or THF) and catalysts (e.g., Pd(PPh₃)₄) are critical for yield optimization .

Q. How is the molecular structure of this compound characterized experimentally?

Structural confirmation relies on:

- Spectroscopy : NMR (¹H/¹³C) to identify proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, cyclohexanone carbonyl at δ 208–210 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 199.25 (M⁺) .

- X-ray Crystallography : Confirms chair conformation of the cyclohexanone ring and spatial arrangement of substituents .

Q. What preliminary biological activities have been reported for this compound?

Studies suggest potential inhibition of enzymes like cyclooxygenase (COX) or kinases, with IC₅₀ values in the micromolar range (e.g., 10–50 µM). Activity is attributed to the electron-withdrawing 4-chlorophenyl group enhancing binding affinity to hydrophobic enzyme pockets .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound?

Key challenges include:

- Crystal Packing : Non-covalent interactions (e.g., Cl···N halogen bonds, distance: ~3.3 Å) complicate symmetry assignments .

- Disorder in Cyclohexanone Ring : Dynamic chair-to-boat transitions may require restrained refinement using software like SHELXL .

- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) is often needed to resolve overlapping electron density peaks .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies often stem from:

- Metabolic Instability : The nitrile group may undergo rapid hydrolysis in vivo, reducing efficacy. Stability assays (e.g., liver microsome testing) and prodrug strategies are recommended .

- Solubility Limitations : Low aqueous solubility (logP ~2.8) can be addressed via co-crystallization with cyclodextrins or salt formation .

Q. What computational methods are used to predict structure-activity relationships (SAR)?

Advanced approaches include:

- Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB ID: 5KIR), highlighting the role of the 4-chlorophenyl moiety in π-π stacking .

- QSAR Modeling : Hammett constants (σ⁺) for substituents correlate with inhibitory potency (R² > 0.85) .

- MD Simulations : Assess conformational flexibility of the cyclohexanone ring under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.